molecular formula C11H10O3 B8478639 2-methyl-2H-chromene-6-carboxylic acid

2-methyl-2H-chromene-6-carboxylic acid

Cat. No.: B8478639
M. Wt: 190.19 g/mol
InChI Key: VOIPWAIDVJMGKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-2H-chromene-6-carboxylic acid is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

2-methyl-2H-chromene-6-carboxylic acid

InChI

InChI=1S/C11H10O3/c1-7-2-3-8-6-9(11(12)13)4-5-10(8)14-7/h2-7H,1H3,(H,12,13)

InChI Key

VOIPWAIDVJMGKH-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC2=C(O1)C=CC(=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 2-methyl-2H-chromene-6-carboxylate (225 mg, 1.10 mmol) in MeOH (5 mL) is added NaOH (5 mL of a 5% aqueous solution). The mixture is heated in a 60° C. oil bath for 40 min, followed by cooling to rt. The methanol is removed in vacuo and the remaining aqueous layer is acidified to pH=5 with 1N HCl. The solution is extracted with EtOAc (2×), washed with brine, dried (MgSO4) and concentrated in vacuo to afford 209 mg (100%) of 2-methyl-2H-chromene-6-carboxylic acid as a yellow oil: 1H NMR (400 MHz, DMSO-d6) δ 13-12, 7.68, 7.65, 6.80, 6.53, 5.85, 5.10, 1.37.
Name
methyl 2-methyl-2H-chromene-6-carboxylate
Quantity
225 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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